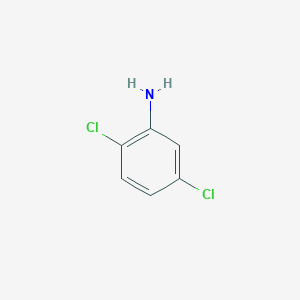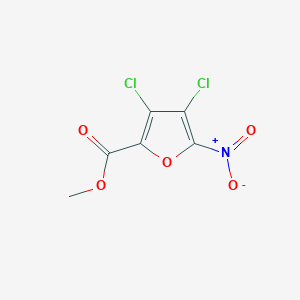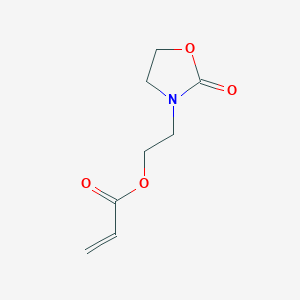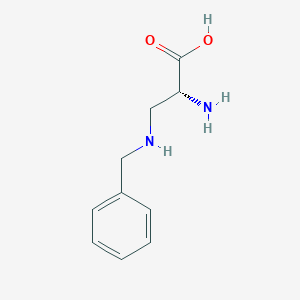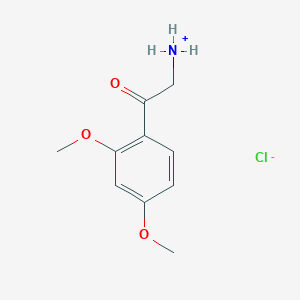
2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Studies on compounds with similar structural features, such as aroxyalkylaminoalcohol derivatives, provide insights into synthesis methods that could be applicable to 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride. For instance, the synthesis of related compounds involves steps that ensure the formation of the desired molecular structure with specific functional groups, which may involve reactions under controlled conditions to achieve the correct molecular conformation and intermolecular interactions (Nitek et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride shows that protonation can influence the geometry significantly. For example, in certain aroxyalkylaminoalcohol derivatives, protonation affects the molecular linker between aromatic rings, altering their orientation and the overall molecular conformation. These structural variations have implications for the compound's reactivity and interactions with other molecules (Nitek et al., 2022).
Chemical Reactions and Properties
The reactivity of structurally similar compounds, such as reactions with oxalyl chloride leading to glyoxyloyl chloride derivatives, highlights the potential chemical behavior of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride. Such reactions are influenced by factors like solvent and temperature, which can affect the proportion of products formed. This suggests that the compound may also exhibit specific reactivity patterns under different conditions (Black et al., 1996).
Physical Properties Analysis
The physical properties of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride can be inferred from related compounds. For example, crystal structure analysis provides information on the solid-state arrangement, hydrogen bonding, and molecular conformations, which are crucial for understanding the compound's stability, solubility, and potential applications (Nitek et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and potential as a synthetic intermediate, can be deduced from the behavior of similar compounds. The transformation of related compounds under specific conditions provides valuable insights into the chemical versatility and potential applications of 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride in synthesis and chemical reactions (Black et al., 1996).
Aplicaciones Científicas De Investigación
Hematology Stains
- Scientific Field : Hematology
- Application Summary : The compound “(2,5-Dimethoxyphenyl)acetyl chloride” is used in hematology stains . Hematology stains are used in the examination of blood samples under a microscope to identify and count different types of blood cells.
Bacterial RNA Polymerase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : A study synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives as inhibitors of bacterial RNA polymerase (RNAP) . These compounds displayed potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
- Methods of Application : The compounds were synthesized based on the dithiolopyrrolone scaffold . They were then tested for their antimicrobial activity against various bacteria .
- Results or Outcomes : The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
Propiedades
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHGZWQGVPBJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C[NH3+])OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587579 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
CAS RN |
123464-63-1 |
Source


|
| Record name | 2-(2,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
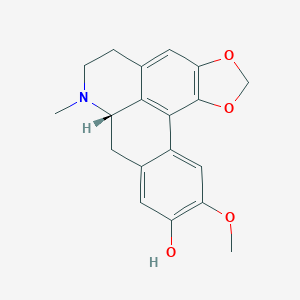
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
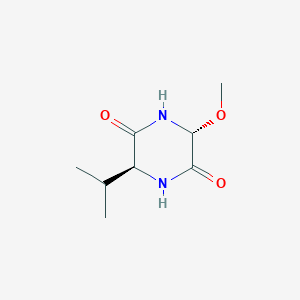

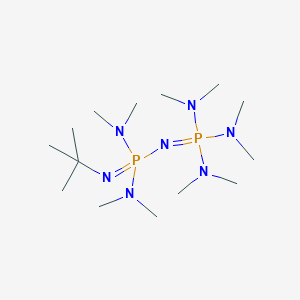

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
